REACTION_CXSMILES
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C([Li])CCC.Br[C:7]1[CH:8]=[C:9]([O:13][CH3:14])[CH:10]=[CH:11][CH:12]=1.[CH2:15]([N:17]([CH2:28][CH3:29])[C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([CH:25]=[O:26])=[CH:21][CH:20]=1)[CH3:16].CCN(CC)CC>CCCCCC.C1COCC1.C(Cl)Cl>[CH2:28]([N:17]([CH2:15][CH3:16])[C:18](=[O:27])[C:19]1[CH:24]=[CH:23][C:22]([C:25](=[O:26])[C:7]2[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=2)=[CH:21][CH:20]=1)[CH3:29]
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Name
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solution
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
|
|
Quantity
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0 (± 1) mol
|
Type
|
reactant
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Smiles
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C(CCC)[Li]
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Name
|
|
Quantity
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18 g
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Type
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reactant
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Smiles
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BrC=1C=C(C=CC1)OC
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CCCCCC
|
Name
|
|
Quantity
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200 mL
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Type
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solvent
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Smiles
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C1CCOC1
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Name
|
|
Quantity
|
19.7 g
|
Type
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reactant
|
Smiles
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C(C)N(C(C1=CC=C(C=C1)C=O)=O)CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
65 mL
|
Type
|
reactant
|
Smiles
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CCN(CC)CC
|
Name
|
|
Quantity
|
90 mL
|
Type
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solvent
|
Smiles
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C(Cl)Cl
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
it was quenched with NH4Cl saturated solution
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Type
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EXTRACTION
|
Details
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The aqueous phase was extracted with Et2O
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Type
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DRY_WITH_MATERIAL
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Details
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The organic phase dried over Na2SO4
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Type
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CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
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Type
|
CUSTOM
|
Details
|
was employed in the next synthetic step without further purification
|
Type
|
ADDITION
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Details
|
A solution of 15.3 ml of DMSO in 45 ml of CH2Cl2 was added slowly, under a nitrogen atmosphere and at −55 ° C., to a solution of 9 ml of oxalyl chloride in 200 ml of CH2Cl2
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Type
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CUSTOM
|
Details
|
After 2 min. the crude reaction mixture
|
Duration
|
2 min
|
Type
|
CUSTOM
|
Details
|
obtained in the preceding step
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature in 2 h
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
it was quenched with 500 ml of H2O
|
Type
|
CUSTOM
|
Details
|
The organic phase is separated
|
Type
|
WASH
|
Details
|
washed with 10% HCl solution
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude reaction mixture
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography
|
Type
|
WASH
|
Details
|
eluting with Et2O/hexane 9:1 respectively
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N(C(C1=CC=C(C=C1)C(C1=CC(=CC=C1)OC)=O)=O)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 41.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |